molecular formula C8H13Cl2FN2 B2738976 [4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride CAS No. 1780303-40-3

[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride

Cat. No.: B2738976
CAS No.: 1780303-40-3
M. Wt: 227.1
InChI Key: IFNHIYRROZNHKS-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride is a chemical compound classified as a sympathomimetic amine. It is primarily used for scientific research purposes due to its potential therapeutic and cognitive benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 3-fluoroamphetamine. The final step involves the conversion of 3-fluoroamphetamine to this compound through a reaction with hydrochloric acid (HCl) to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amines.

Scientific Research Applications

[4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic benefits, particularly in the treatment of cognitive disorders and as a stimulant.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride involves its interaction with the central nervous system. It acts as a sympathomimetic amine, stimulating the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, focus, and cognitive function. The compound’s molecular targets include neurotransmitter transporters and receptors, which mediate its effects on the brain.

Comparison with Similar Compounds

Similar Compounds

    Phenmetrazine: A sympathomimetic amine with similar stimulant properties.

    Amphetamine: Another stimulant that shares structural similarities with [4-(Aminomethyl)-3-fluorophenyl]methanamine dihydrochloride.

    Methamphetamine: A potent central nervous system stimulant with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific fluorine substitution, which imparts distinct pharmacological properties. This fluorine atom enhances the compound’s stability and alters its interaction with biological targets, making it a valuable tool for scientific research.

Properties

IUPAC Name

[4-(aminomethyl)-3-fluorophenyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2.2ClH/c9-8-3-6(4-10)1-2-7(8)5-11;;/h1-3H,4-5,10-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNHIYRROZNHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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